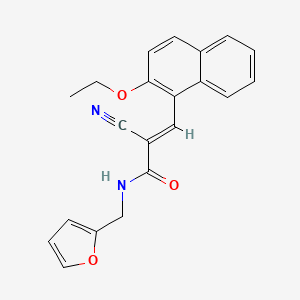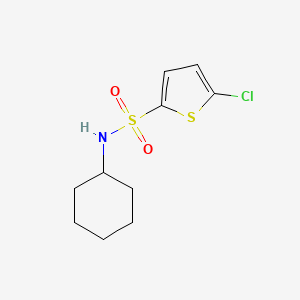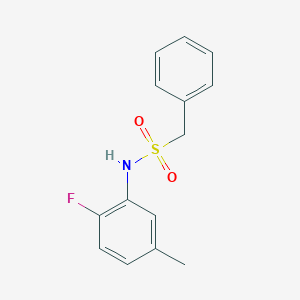
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide, also known as CEFAMand, is a synthetic compound that has been widely used in scientific research. It belongs to the family of acrylamide derivatives and has been reported to possess various biological activities.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of various enzymes involved in cellular processes. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of immune responses. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied and its biological activities are well documented. However, 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide and improve its solubility and stability.
Synthesemethoden
The synthesis of 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide involves the reaction of 2-ethoxy-1-naphthaldehyde with 2-furylacetonitrile in the presence of sodium methoxide. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been extensively used in scientific research due to its various biological activities. It has been reported to possess anti-inflammatory, anti-cancer, and anti-viral properties. 2-cyano-3-(2-ethoxy-1-naphthyl)-N-(2-furylmethyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been reported to inhibit the replication of HIV-1 and other viruses.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2-ethoxynaphthalen-1-yl)-N-(furan-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-2-25-20-10-9-15-6-3-4-8-18(15)19(20)12-16(13-22)21(24)23-14-17-7-5-11-26-17/h3-12H,2,14H2,1H3,(H,23,24)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSWWJMLISBMPO-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![N-{3,5-dichloro-2-[(3-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5819445.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-pyridinecarbohydrazide](/img/structure/B5819461.png)
![2-[(4-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819467.png)


![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)



![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)

![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)